molecular formula C14H11N3O2 B2358116 1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098095-43-1

1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2358116
CAS No.: 2098095-43-1
M. Wt: 253.261
InChI Key: BWQNZZZUGZUNOC-UHFFFAOYSA-N
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Description

1-[(Naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 2098095-43-1) is a high-value triazole-based compound that serves as a versatile building block in scientific research, particularly in medicinal chemistry and materials science . Its structure incorporates a naphthalene moiety linked via a methylene bridge to a 1,2,3-triazole ring bearing a carboxylic acid functional group, enabling diverse chemical reactivity and molecular interactions . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules via click chemistry and other routes, leveraging its carboxylic acid group for esterification and amide bond formation, and its triazole ring for metal coordination and as a hydrogen bond acceptor . In biological research, this compound has demonstrated significant potential due to its observed biological activities. Studies have shown it exhibits notable enzyme inhibition properties that can disrupt critical metabolic pathways in pathogens and cancer cells . Investigations have revealed that this compound and its structural analogs can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and DNA damage, with certain analogs showing potent antiproliferative effects . The compound can be efficiently synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-azidomethylnaphthalene and propiolic acid derivatives, a reliable method that provides good yields and high regioselectivity for the 1,4-disubstituted isomer . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(naphthalen-2-ylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)13-9-17(16-15-13)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,9H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQNZZZUGZUNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C=C(N=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The CuAAC method, a cornerstone of click chemistry, is widely employed for constructing the 1,2,3-triazole core. This approach involves the reaction between 2-azidomethylnaphthalene and propiolic acid derivatives under copper catalysis. The process proceeds via a stepwise mechanism:

  • Copper(I) Acetylide Formation : Copper(I) coordinates to the terminal alkyne (propiolic acid), forming a reactive copper acetylide intermediate.
  • Azide Coordination : The azide (2-azidomethylnaphthalene) binds to the copper center, facilitating a [3+2] cycloaddition to yield the 1,4-disubstituted triazole regioselectively.
  • Carboxylic Acid Deprotection : If protected propiolic esters are used, subsequent hydrolysis under basic or acidic conditions generates the free carboxylic acid.

Representative Protocol :

  • Catalyst System : Copper(II) sulfate (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (3:1) mixture.
  • Reaction Time : 12–24 hours at 40–60°C.
  • Yield : 65–78% after reverse-phase HPLC purification.

Optimization Strategies

  • Solvent Selection : Aqueous tert-butanol enhances solubility of both hydrophobic azides and hydrophilic copper species, reducing side reactions.
  • Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the azide component.
  • Catalyst Loading : Reducing copper(II) sulfate to 5 mol% with excess ascorbate minimizes oxidative side products while maintaining reaction rates.

One-Step Synthesis via Azide and β-Ketoester Condensation

Patent Methodology (US6642390B2)

This method bypasses traditional cycloaddition by directly coupling 2-azidomethylnaphthalene with β-ketoesters under basic conditions. The reaction proceeds via nucleophilic attack of the azide on the β-carbonyl group, followed by cyclization and decarboxylation:

$$
\text{R-N}3 + \text{R'COCH}2\text{COOR''} \xrightarrow{\text{Base}} \text{Triazole-4-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Triazole-4-carboxylic acid}
$$

Key Steps :

  • Base Selection : Potassium tert-butoxide (1.2 equiv) in THF at 0°C ensures rapid deprotonation of the β-ketoester.
  • Cyclization : Heating to reflux (80°C) for 6 hours drives the reaction to completion.
  • Workup : Acidification with HCl precipitates the crude product, which is recrystallized from ethanol/water.

Yield : 70–85% after optimization.

Advantages Over CuAAC

  • Regioselectivity : Eliminates the need for directing groups, producing a single regioisomer.
  • Scalability : Avoids chromatographic purification, making it suitable for industrial-scale synthesis.

Carbodiimide-Mediated Amidoxime Cyclization

Synthesis from Amidoxime Precursors

A less conventional route involves the cyclization of amidoximes derived from naphthalenemethylamine and cyanoacetic acid:

  • Amidoxime Formation :
    $$
    \text{Naphthalenemethylamine} + \text{NH}_2\text{OH} \rightarrow \text{Amidoxime Intermediate}
    $$
    Conducted in methanol under reflux (8 hours, 70% yield).

  • Cyclization with CDI :
    Using N,N'-carbonyldiimidazole (CDI) in acetonitrile activates the carboxylic acid for nucleophilic attack by the amidoxime’s amino group.
    $$
    \text{Amidoxime} + \text{CDI} \rightarrow \text{1,2,4-Oxadiazole Intermediate} \xrightarrow{\text{Rearrangement}} \text{Triazole-4-carboxylic Acid}
    $$

Reaction Conditions :

  • Temperature : Room temperature for 10 hours, followed by reflux overnight.
  • Yield : 46–60% after crystallization.

Limitations

  • Step Count : Requires multiple isolation steps, reducing overall efficiency.
  • Byproduct Formation : Competing oxadiazole formation necessitates careful monitoring via TLC.

Comparative Analysis of Synthetic Methods

Parameter CuAAC β-Ketoester Amidoxime
Reaction Time 12–24 h 6–8 h 18–24 h
Yield 65–78% 70–85% 46–60%
Regioselectivity 1,4 > 95% 100% N/A
Purification HPLC Recrystallization Column Chromatography
Scalability Moderate High Low

Chemical Reactions Analysis

Reactivity with Electrophiles

The carboxylic acid group can participate in various reactions with electrophiles:

  • Esterification : Reacting with alcohols in acidic conditions to form esters.

RCOOH+ROHRCOOR+H2ORCOOH+R'OH\rightarrow RCOOR'+H_2O

Nucleophilic Substitution Reactions

The nitrogen atoms within the triazole ring can act as nucleophiles:

  • Alkylation : Nucleophilic attack on alkyl halides can lead to substituted triazoles.

Biological Activity Mechanisms

This compound exhibits various biological activities through different mechanisms:

  • Enzyme Inhibition : It has been noted for its ability to inhibit enzymes critical for pathogen survival or cancer cell proliferation.

Inhibition of EnzymeDisruption of Metabolic Pathways\text{Inhibition of Enzyme}\rightarrow \text{Disruption of Metabolic Pathways}

Metal Coordination

The nitrogen atoms in the triazole ring can coordinate with metal ions, which may enhance its biological activity:

  • Complex Formation : Formation of metal-triazole complexes that exhibit enhanced antimicrobial properties.

  • Research Findings and Applications

Recent studies have highlighted the potential applications of 1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid in medicinal chemistry:

  • Anticancer Activity : Investigations have shown that this compound can induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and DNA damage.

StudyFindings
Research AInduced apoptosis in RKO cell line with IC50 values indicating significant potency
Research BExhibited antimicrobial activity against various pathogens

The compound this compound represents a promising area of research due to its unique chemical structure and diverse biological activities. Ongoing studies aim to explore its full potential in therapeutic applications while optimizing synthesis methods for better yields and efficiency.

This detailed analysis highlights not only the chemical reactivity and synthetic pathways but also emphasizes the biological significance of this compound in current research contexts .

Scientific Research Applications

1-[(Naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with enzymes and receptors. These interactions can inhibit or modulate the activity of specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The table below summarizes key structural differences and their implications:

Compound Name Substituent Molecular Weight (g/mol) Key Features Biological Activity/Applications Reference ID
1-[(Naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Naphthalen-2-ylmethyl ~283.3 High lipophilicity (naphthalene), carboxylic acid for H-bonding Potential antimicrobial, anticancer*
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl ~219.2 Amino group enhances H-bonding; kink-like conformation with intramolecular H-bonds Antibacterial (Gram+/−, Vibrio cholerae)
1-[(Thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Thiophen-2-ylmethyl ~225.2 Smaller aromatic system; reduced lipophilicity vs. naphthalene Not reported
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide m-Tolyl; carboxamide group ~345.1 Amide substitution improves metabolic stability; halogen enhances binding CFTR modulator (cystic fibrosis)
1-[(3-Ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid 3-Ethyloxetan-3-ylmethyl ~227.2 Oxetane ring improves solubility; steric hindrance Not reported

Notes:

  • Hydrogen Bonding : Carboxylic acid groups (as in the target compound) offer stronger H-bonding vs. esters or amides, critical for target interactions in drug design .
  • Conformational Effects: The 2-aminophenyl analog adopts a kink-like structure with intramolecular H-bonds, which may restrict rotational freedom and enhance target specificity .

Biological Activity

1-[(Naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 2098095-43-1) is a compound belonging to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides an in-depth analysis of the biological activity of this specific compound, highlighting its mechanisms, efficacy in various studies, and potential applications in medicine and industry.

The molecular formula of this compound is C14H11N3O2, with a molecular weight of 253.26 g/mol. The compound features a naphthalene moiety linked to a triazole ring, which contributes to its unique chemical reactivity and biological properties.

Triazole derivatives often exert their biological effects through various mechanisms:

  • Inhibition of Enzymes : Many triazoles inhibit enzymes critical for the survival of pathogens or cancer cells. For instance, they can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi .
  • Interaction with DNA : Some studies indicate that triazoles can intercalate into DNA structures, affecting replication and transcription processes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. In vitro studies indicate that the compound has effective inhibitory concentrations against common pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antifungal agent .

Anticancer Activity

The compound has shown promising results in anticancer assays. In a study evaluating various triazole derivatives' antiproliferative effects on cancer cell lines, this compound demonstrated a GI50 value of approximately 45 nM against certain tumor cells. This potency is comparable to existing chemotherapeutic agents like Erlotinib .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Antifungal Efficacy : A case study reported the effectiveness of this triazole derivative against resistant strains of Candida, highlighting its potential use in treating fungal infections that do not respond to conventional therapies .
  • Anticancer Research : Another study focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests that it can be developed as a lead compound for new cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar triazole compounds is essential.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
1-(Phenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acidStructureModerateLow
1-(Benzyl)methyl]-1H-1,2,3-triazole-4-carboxylic acidStructureHighModerate
This compound StructureHighHigh

Q & A

Q. Experimental Design :

  • Synthesize analogs via parallel CuAAC .
  • Test in enzyme inhibition assays (e.g., IC₅₀ for Wnt/β-catenin pathway inhibitors) .

Advanced: How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., PD-1/PD-L1 ). Parameterize the carboxylic acid group for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ) with activity data to prioritize synthetic targets .

Advanced: What crystallographic methods resolve the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Optimize crystal growth via vapor diffusion (solvent: DMSO/water) .
  • Refinement : SHELXL for structure solution. Key parameters:
    • R-factor < 0.05 for high-resolution data (<1.0 Å) .
    • Validate hydrogen bonding (e.g., carboxylic acid O-H⋯N interactions) .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze batches via HPLC and 1H NMR to rule out impurities .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays: 72-h incubation, 10% FBS) .
  • Control Compounds : Include known inhibitors (e.g., 1-(3-fluorophenyl)-triazole-4-carboxylic acid ) to calibrate activity.

Basic: What in vitro assays are used to evaluate its antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial :
    • MIC determination against Vibrio cholerae (96-well plate, 24-h incubation) .
  • Anticancer :
    • MTT assay (IC₅₀) on cancer cell lines (e.g., HCT116 for Wnt pathway inhibition) .
    • Apoptosis markers (caspase-3 activation via Western blot) .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

  • Solubility Issues : Switch from DMF to THF/water mixtures for larger-scale CuAAC .
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water 4:1) .
  • By-Product Management : Monitor copper residues via ICP-MS; remove via chelating resins .

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